1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory bowel disease, and autoimmune disorders.
Wirkmechanismus
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide works by inhibiting the NF-κB pathway, which is a key regulator of immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide inhibits the activity of the IKKβ kinase, which is a critical component of the NF-κB pathway, thereby preventing the activation of NF-κB and the downstream effects of its target genes.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and inhibit the expression of genes involved in cell survival and proliferation. In addition, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in immune cells, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments is its specificity for the IKKβ kinase and the NF-κB pathway, which allows for precise modulation of this pathway without affecting other signaling pathways. However, one limitation of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is its potential toxicity and off-target effects, which need to be carefully monitored in experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide. One potential area of research is the development of more potent and selective inhibitors of the NF-κB pathway, which could have greater therapeutic potential in diseases such as cancer and autoimmune disorders. Another future direction is the investigation of the role of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in regulating the gut microbiome and its potential applications in diseases such as inflammatory bowel disease. Finally, the use of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and pancreatic cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has also been studied for its anti-inflammatory effects in diseases such as inflammatory bowel disease and rheumatoid arthritis. In addition, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to have potential applications in autoimmune disorders such as multiple sclerosis and lupus.
Eigenschaften
IUPAC Name |
1-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-8-9(7-17-19)12(20)18-11-6-4-3-5-10(11)13(14,15)16/h3-8H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWAQPRSQLNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.